molecular formula C14H12N6O2 B2373976 1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione CAS No. 892276-60-7

1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione

Cat. No.: B2373976
CAS No.: 892276-60-7
M. Wt: 296.29
InChI Key: CYEFLBYWURRGPL-UHFFFAOYSA-N
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Description

1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of triazoloquinazolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione typically involves the cyclization of hetarylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides. This process includes a proton transfer from the nitrogen atom of the quinazoline system to the oxygen atom of the carbonyl group, followed by cyclization to form the triazoloquinazoline system and elimination of a water molecule .

Industrial Production Methods

the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biomolecular targets.

    Industry: Utilized in the development of agrochemicals for plant protection .

Mechanism of Action

The mechanism of action of 1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It can form hydrogen bonds and has high dipole moments, allowing it to interact with various biomolecular targets. This interaction can modulate biological pathways, making it effective in antimicrobial and anticancer applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione is unique due to its specific structural configuration, which allows it to interact with a broader range of molecular targets. This makes it a versatile compound in various scientific research applications .

Properties

IUPAC Name

1-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c1-8-15-13-9-4-2-3-5-10(9)16-14(20(13)17-8)18-19-11(21)6-7-12(19)22/h2-5H,6-7H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEFLBYWURRGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2NN4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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